molecular formula C13H21N3O7S B039476 S-(2-Aldehydoethyl)glutathione CAS No. 124521-13-7

S-(2-Aldehydoethyl)glutathione

Cat. No. B039476
M. Wt: 363.39 g/mol
InChI Key: YYSYEKODSCLPQB-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(2-Aldehydoethyl)glutathione (SAE-GSH) is a tripeptide molecule consisting of glutamic acid, cysteine, and glycine. It is a natural antioxidant that plays a crucial role in the detoxification of reactive aldehydes produced during oxidative stress. SAE-GSH has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Mechanism Of Action

S-(2-Aldehydoethyl)glutathione exerts its protective effect by scavenging reactive aldehydes and free radicals produced during oxidative stress. It also enhances the activity of antioxidant enzymes, such as glutathione peroxidase and catalase, and regulates the expression of genes involved in oxidative stress and inflammation.

Biochemical And Physiological Effects

S-(2-Aldehydoethyl)glutathione has been found to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation, increase glutathione levels, and improve mitochondrial function. S-(2-Aldehydoethyl)glutathione has also been found to have a protective effect against ischemia-reperfusion injury in the heart and brain.

Advantages And Limitations For Lab Experiments

One of the advantages of using S-(2-Aldehydoethyl)glutathione in lab experiments is its ability to scavenge reactive aldehydes and free radicals, which can help reduce oxidative stress-induced damage in cells. However, the use of S-(2-Aldehydoethyl)glutathione can also have limitations, such as its potential to interfere with other cellular processes and its stability in different experimental conditions.

Future Directions

There are several future directions for the research on S-(2-Aldehydoethyl)glutathione. One of the areas of interest is its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. S-(2-Aldehydoethyl)glutathione has also been found to have a protective effect against chemotherapy-induced cardiotoxicity, which opens up new avenues for its use in cancer therapy. Further research is needed to explore the full potential of S-(2-Aldehydoethyl)glutathione in various diseases and to optimize its use in clinical settings.

Synthesis Methods

S-(2-Aldehydoethyl)glutathione can be synthesized by reacting glutathione with acetaldehyde in the presence of sodium borohydride. The reaction results in the formation of S-(2-Aldehydoethyl)glutathione and sodium borate as a byproduct. The purity and yield of S-(2-Aldehydoethyl)glutathione can be improved by using high-performance liquid chromatography (HPLC) purification.

Scientific Research Applications

S-(2-Aldehydoethyl)glutathione has been extensively studied for its potential therapeutic applications. It has been found to have a protective effect against oxidative stress-induced damage in various cell types, including neuronal cells, cardiac cells, and liver cells. S-(2-Aldehydoethyl)glutathione has also been found to have anti-inflammatory and anti-apoptotic effects.

properties

CAS RN

124521-13-7

Product Name

S-(2-Aldehydoethyl)glutathione

Molecular Formula

C13H21N3O7S

Molecular Weight

363.39 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-2-amino-3-(3-oxopropylsulfanyl)propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C13H21N3O7S/c14-8(13(22)23)2-3-10(18)16(6-11(19)20)12(21)9(15)7-24-5-1-4-17/h4,8-9H,1-3,5-7,14-15H2,(H,19,20)(H,22,23)/t8-,9-/m0/s1

InChI Key

YYSYEKODSCLPQB-IUCAKERBSA-N

Isomeric SMILES

C(CSC[C@@H](C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N)C=O

SMILES

C(CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N)C=O

Canonical SMILES

C(CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N)C=O

Other CAS RN

124521-13-7

synonyms

glutathionylpropionaldehyde
GS-propionaldehyde
S-(2-aldehydoethyl)glutathione
S-AEGL

Origin of Product

United States

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